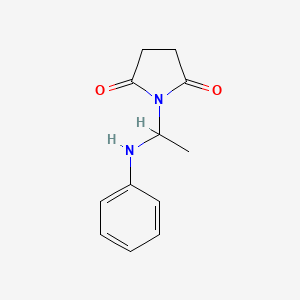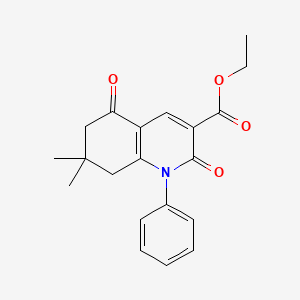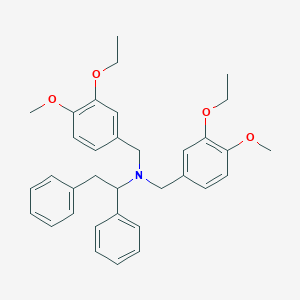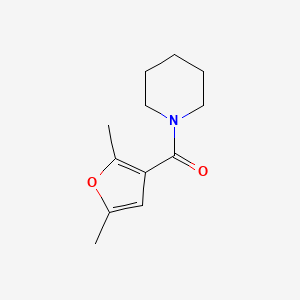![molecular formula C21H25N3O3S B5201235 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
Wirkmechanismus
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the supply of glutamate, which is an important precursor for the synthesis of nucleotides and other molecules required for cancer cell growth and proliferation. The inhibition of glutaminase by 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the levels of glutamate and other metabolites in cancer cells. It also increases the levels of reactive oxygen species, leading to oxidative stress and cell death. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide also has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
Zukünftige Richtungen
There are several potential future directions for research on 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more research on the mechanisms of resistance to 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, which could lead to the development of strategies to overcome resistance.
Synthesemethoden
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-aminobenzoic acid with propionyl chloride to form N-propionyl-4-aminobenzoic acid. This compound is then reacted with thionyl chloride to form N-propionyl-4-chlorobenzoic acid. The next step involves the reaction of N-propionyl-4-chlorobenzoic acid with 4-aminophenylamine to form N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-4-chlorobenzoic acid. Finally, the butoxy group is added to the compound using butyl lithium to form 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a cancer therapy. Glutamine is an important nutrient for cancer cells, and glutaminase plays a key role in the metabolism of glutamine. By inhibiting glutaminase, 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide can reduce the supply of glutamine to cancer cells, leading to their death. 4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-14-27-18-12-6-15(7-13-18)20(26)24-21(28)23-17-10-8-16(9-11-17)22-19(25)4-2/h6-13H,3-5,14H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZJHZLLIYXADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)



![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)

![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)


![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)